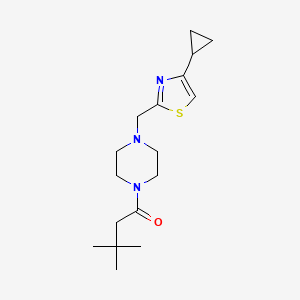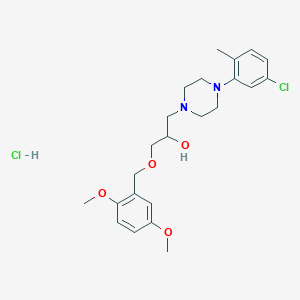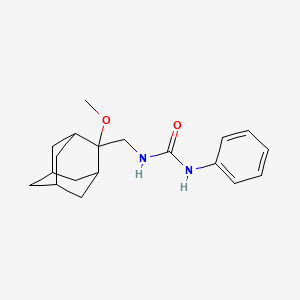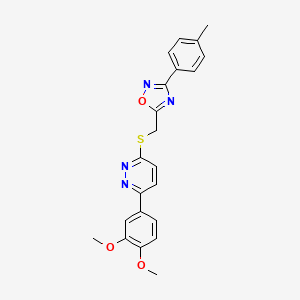
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one in lab experiments is its potential to target multiple diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to explore its potential as a therapeutic agent for various diseases in clinical trials. Additionally, research can be focused on developing derivatives of this compound with improved activity and selectivity.
Synthesis Methods
The synthesis of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one involves several steps. The first step involves the reaction of 4-cyclopropylthiazol-2-ylmethanol with piperazine to form 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine. The second step involves the reaction of 4-((4-cyclopropylthiazol-2-yl)methyl)piperazine with 3,3-dimethylbutan-1-one to form 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one.
Scientific Research Applications
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of drug discovery. It has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-17(2,3)10-16(21)20-8-6-19(7-9-20)11-15-18-14(12-22-15)13-4-5-13/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZDFAILPVUZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3,3-dimethylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea](/img/structure/B2792989.png)

![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2792993.png)
![N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2792994.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2792996.png)

![5-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2792998.png)

![Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2793003.png)

![2,6-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2793007.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido](/img/structure/B2793009.png)